3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid
3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0769921
InChI:
InChI=1S/C16H12N2O6S/c19-14(17-11-5-3-4-10(8-11)16(21)22)9-18-15(20)12-6-1-2-7-13(12)25(18,23)24/h1-8H,9H2,(H,17,19)(H,21,22)
SMILES:
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(=O)O
Molecular Formula:
C16H12N2O6S
Molecular Weight:
360.3 g/mol
3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid
CAS No.:
Cat. No.: VC0769921
Molecular Formula: C16H12N2O6S
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2O6S |
|---|---|
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | 3-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C16H12N2O6S/c19-14(17-11-5-3-4-10(8-11)16(21)22)9-18-15(20)12-6-1-2-7-13(12)25(18,23)24/h1-8H,9H2,(H,17,19)(H,21,22) |
| Standard InChI Key | RTXDXYGSDYYIQU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator